molecular formula C8H7N3O3 B045547 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile CAS No. 111795-99-4

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Cat. No.: B045547
CAS No.: 111795-99-4
M. Wt: 193.16 g/mol
InChI Key: KOOPAOCWSWOMQI-UHFFFAOYSA-N
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Description

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a high-value chemical intermediate and building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a multifunctional pyridine core, incorporating a methoxy group, a nitro group, and a highly versatile acetonitrile moiety. The nitropyridine scaffold is a privileged structure in drug discovery, and the presence of these distinct functional groups makes this compound an exceptionally versatile precursor for the synthesis of more complex heterocyclic systems. The electron-withdrawing nitro group and the nitrile functionality are excellent handles for further chemical transformations, including reduction to amino derivatives, nucleophilic aromatic substitution, and cyclization reactions to form fused ring systems like pyrroles, imidazoles, and other nitrogen-containing heterocycles. Its primary research application is in the development of potential active pharmaceutical ingredients (APIs), particularly kinase inhibitors and other targeted therapeutics. The compound's well-defined structure and reactivity profile offer researchers a critical starting point for structure-activity relationship (SAR) studies and library synthesis, accelerating the discovery of novel bioactive molecules.

Properties

IUPAC Name

2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-3-2-7(11(12)13)6(10-8)4-5-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOPAOCWSWOMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348653
Record name (6-Methoxy-3-nitropyridin-2-yl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111795-99-4
Record name (6-Methoxy-3-nitropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-3-nitropyridine-2-acetonitrile
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Preparation Methods

Nitration of Pyridine Precursors

Nitration is a critical step for introducing the nitro group at position 3 of the pyridine ring. The patent WO2010089773A2 demonstrates the use of a nitrating mixture comprising fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) under controlled temperatures (25–30°C) to achieve regioselective nitration. For example, 4-chloro-2-aminopyridine undergoes nitration to form 4-chloro-2-amino-3-nitropyridine, a precursor analog with structural similarities to the target compound. This method ensures minimal byproduct formation due to the strong electron-withdrawing effect of the nitro group, which directs subsequent substitutions to the ortho and para positions.

Methoxylation at Position 6

Introducing the methoxy group at position 6 typically involves nucleophilic substitution of a chlorinated precursor. As described in PMC3546147, sodium methoxide (NaOMe) in anhydrous methanol facilitates the displacement of chlorine at elevated temperatures (60–80°C). For instance, 2,6-dichloro-3-nitropyridine reacts with NaOMe to yield 6-methoxy-2-chloro-3-nitropyridine, a key intermediate. The methoxy group’s electron-donating nature deactivates the ring toward further electrophilic attacks, ensuring stability during subsequent reactions.

An alternative route involves oxidizing a methyl substituent to a nitrile. While not directly cited, this approach aligns with methods in the RSC publication, where ester groups are reduced to hydroxymethyl derivatives and further functionalized. For 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile:

  • Introduce a methyl group at position 2 via Friedel-Crafts alkylation (though pyridine’s low reactivity may necessitate directed ortho metalation).

  • Oxidize the methyl group to a nitrile using ammonium cerium(IV) nitrate (CAN) or copper(I) cyanide (CuCN) under acidic conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Dimethylformamide (DMF) and acetonitrile are preferred for SNAr due to their high polarity and ability to stabilize transition states. For example, the synthesis of 4-chloro-3-nitropyridin-2-ol in WO2010089773A2 uses DMF at 120–125°C to achieve complete substitution. Similarly, microwave irradiation (120–160°C) reduces reaction times from hours to minutes, as evidenced in PMC3546147’s coupling reactions.

Catalysts and Additives

Phase-transfer catalysts like benzyltriethylammonium chloride enhance reaction rates by shuttling ions between aqueous and organic phases. In the diazotization of 4-chloro-2-amino-3-nitropyridine, hydrochloric acid (HCl) and sodium nitrite (NaNO₂) generate reactive diazonium intermediates, which hydrolyze to yield hydroxyl derivatives.

Challenges and Mitigation Strategies

Regioselectivity in Nitration and Substitution

The nitro group’s meta-directing nature complicates achieving ortho/para selectivity. Mixed acid systems (HNO₃/H₂SO₄) improve regioselectivity, as seen in the nitration of 3-fluoropyridin-2-ol to 2-chloro-3-fluoro-5-nitropyridine. Computational modeling of charge distribution could further refine substitution sites.

Stability of Nitrile Intermediates

Cyanomethyl groups are prone to hydrolysis under acidic or basic conditions. Employing anhydrous sodium sulfate (Na₂SO₄) during workup and low-temperature extraction minimizes degradation .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is in the field of pharmaceuticals. Its structural properties make it a candidate for developing new drugs, particularly in targeting specific biological pathways. For instance, research has indicated that compounds with similar structures exhibit potent activity against various diseases, including cancer and bacterial infections .

Agrochemical Research

In agrochemical research, this compound has been explored for its potential as a pesticide or herbicide. Studies suggest that derivatives of nitropyridine can affect plant growth regulators and pest resistance mechanisms. The incorporation of methoxy groups enhances the efficacy of these compounds in agricultural applications by improving their solubility and stability .

Material Science

The unique properties of this compound have led to investigations in material science, particularly in creating advanced materials for electronic applications. Research has shown that integrating such compounds into polymers can enhance electrical conductivity and thermal stability, making them suitable for use in electronic devices.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various nitropyridine derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Agrochemical Efficacy

In another study focusing on agricultural applications, researchers tested this compound's effectiveness as a herbicide. The results showed that it inhibited weed growth significantly more than traditional herbicides at lower concentrations, suggesting its potential as an environmentally friendly alternative in crop management .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentPotential drug candidate for targeting specific diseasesSignificant activity against cancer cells
Agrochemical ResearchInvestigated as a pesticide/herbicideEffective weed growth inhibition
Material ScienceUsed in developing advanced materials for electronicsEnhanced electrical conductivity and stability

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridine-based acetonitriles, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Variations on the Pyridine Ring

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Molecular Formula MW (g/mol) Substituents (Position) Key Properties/Data
2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile Not Provided C₈H₇N₃O₃ 193.16 -OCH₃ (6), -NO₂ (3) Data inferred from analogs; expected high polarity due to -NO₂ and -OCH₃ groups.
2-(6-Methyl-3-nitropyridin-2-yl)acetonitrile 131084-59-8 C₈H₇N₃O₂ 177.16 -CH₃ (6), -NO₂ (3) Methyl group reduces polarity vs. methoxy; no hazard data reported .
2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile 123846-69-5 C₇H₄ClN₃O₂ 197.58 -Cl (6), -NO₂ (3) Hazardous (H302, H315, H319, H335); stored under inert atmosphere at 2–8°C .
5-Nitro-2-pyridineacetonitrile 123846-66-2 C₇H₅N₃O₂ 163.13 -NO₂ (5) MP: 66–66.5°C; BP: 342°C; density: 1.351 g/cm³; reactive nitro group at 5-position .
2-(5-Chloro-3-nitropyridin-2-yl)acetonitrile 886373-41-7 C₇H₄ClN₃O₂ 197.58 -Cl (5), -NO₂ (3) LogP: 2.23; high nitro group electron-withdrawing effect .
2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile 853569-73-0 C₉H₁₀N₂O 162.19 -OCH₃ (6), -CH₃ (2) Non-hazardous; stored sealed in dry conditions .

Impact of Substituent Position and Type

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group at the 3-position (as in the target compound) creates a strong electron-deficient ring, enhancing reactivity toward nucleophilic attack. Methoxy (-OCH₃) at the 6-position provides electron-donating resonance effects, slightly counterbalancing the nitro group’s electron withdrawal. This contrasts with chloro (-Cl) or methyl (-CH₃) substituents, which are less polar or electron-withdrawing, respectively .
  • Nitro-containing compounds generally require careful storage (e.g., inert atmosphere, low temperatures) to prevent decomposition .

Computational Insights (DFT Studies)

While direct DFT data for the target compound are unavailable, studies on similar systems (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) reveal that non-planar molecular geometries and localized HOMO-LUMO distributions on the aromatic ring influence reactivity. For instance, nitro groups lower LUMO energies, facilitating electron-deficient aromatic interactions .

Biological Activity

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₇N₃O₃
  • Molecular Weight : 195.15 g/mol
  • CAS Number : 639510

The structure of this compound features a pyridine ring substituted with a methoxy and nitro group, contributing to its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to modulation of several biochemical pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to the synthesis of sphingolipids, which are crucial for cell membrane integrity and signaling.
  • Cellular Effects : The compound influences cellular processes such as apoptosis, cell proliferation, and inflammatory responses. For instance, it has been noted to induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also exhibit these activities due to structural similarities with known antimicrobial agents .

Biochemical Pathways

The compound's activity can be linked to several key biochemical pathways:

  • Sphingolipid Metabolism : By inhibiting glucosylceramide synthase (GCS), it affects the levels of glycosphingolipids on cell surfaces, which can influence cellular signaling and inflammation.
  • Inflammatory Response Modulation : Studies indicate that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting its potential in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on HeLa cells, researchers observed significant apoptosis induction at varying concentrations. The mechanism was linked to the activation of caspases involved in the apoptotic pathway, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research involving animal models demonstrated that administration of this compound led to a reduction in markers of inflammation. Specifically, it decreased levels of reactive oxygen species (ROS) and nitric oxide (NO), indicating a protective effect against oxidative stress-related damage .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, anti-inflammatoryInhibition of GCS, apoptosis induction
D-threo-PDMPInhibits glycosphingolipid synthesisGCS inhibition
MyriocinCeramide synthesis inhibitionModulates sphingolipid metabolism

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile, and what reaction conditions are critical for yield optimization?

  • Answer : A common method involves nitration of a methoxypyridine precursor followed by acetonitrile substitution. For example, nitration may employ sulfuric acid at controlled temperatures (~0–5°C) to prevent over-oxidation . Substitution reactions often require anhydrous conditions with catalysts like BF₃·Et₂O to enhance regioselectivity . Key parameters include stoichiometric ratios, reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) .
  • IR : Peaks at ~2240 cm⁻¹ confirm the nitrile group, while nitro groups show ~1520 cm⁻¹ (asymmetric stretch) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 223.06) .

Q. How does the reactivity of the nitrile group in this compound compare to other pyridine-based nitriles?

  • Answer : The nitrile group undergoes nucleophilic additions (e.g., with Grignard reagents) and reductions (e.g., LiAlH₄ yields primary amines). However, the electron-withdrawing nitro and methoxy groups reduce nitrile reactivity compared to unsubstituted pyridine nitriles. Controlled pH (<7) minimizes hydrolysis to carboxylic acids .

Q. What safety protocols are essential when handling this compound?

  • Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers. Store at 2–8°C in airtight containers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis of this compound under conflicting literature conditions?

  • Answer : Apply factorial design to variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can resolve contradictions in nitration efficiency reported in . Response surface methodology (RSM) then identifies optimal conditions (e.g., 72% yield at 5°C, 1.2 eq HNO₃, 6-hour reaction) .

Q. What computational methods elucidate the regioselectivity of electrophilic substitution in this compound’s pyridine ring?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals. The nitro group’s meta-directing effect and methoxy’s ortho/para-directing nature create competing regioselectivity, validated by comparing calculated vs. experimental substituent positions .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

  • Answer : In aqueous buffers (pH 7.4), the nitrile group hydrolyzes slowly (t₁/₂ ~48 hours) but accelerates under acidic (pH <3) or basic (pH >10) conditions. Use aprotic solvents (e.g., DMSO) for stock solutions and LC-MS to quantify degradation products .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Answer :

  • Dose-Response Analysis : Test across concentrations (1 nM–100 µM) to differentiate specific inhibition from nonspecific toxicity.
  • Off-Target Profiling : Use kinase panels or proteome-wide affinity assays to identify secondary targets.
  • Metabolite Screening : LC-HRMS identifies bioactive metabolites (e.g., amine derivatives from nitrile reduction) .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate HPLC purity data with ¹H NMR integration to confirm byproduct ratios .
  • Computational Modeling : Use Gaussian or ORCA for reaction pathway simulations, referencing ICReDD’s quantum-chemical workflows .
  • Biological Assays : Pair enzyme inhibition studies (e.g., IC₅₀) with cytotoxicity assays (MTT) to establish therapeutic indices .

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